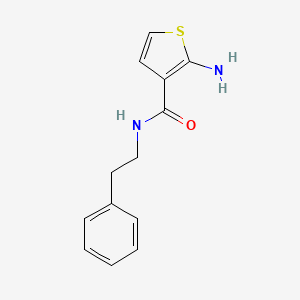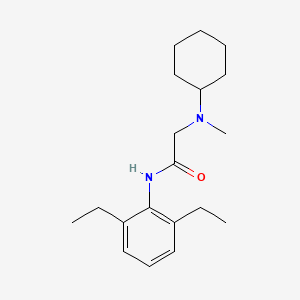
4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Overview
Description
4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide, also known as ML267, is a small molecule that has been identified as a potent and selective activator of the Keap1-Nrf2 pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. In recent years, ML267 has gained attention from the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide activates the Keap1-Nrf2 pathway by binding to Keap1, a cytoplasmic protein that regulates the activity of Nrf2. Upon binding, 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide induces a conformational change in Keap1, leading to the dissociation of Nrf2 from the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) and upregulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide can increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD). Additionally, 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide has been shown to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also highly selective for the Keap1-Nrf2 pathway, which reduces off-target effects. However, 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Can be explored to further understand its therapeutic potential and optimize its use in clinical settings.
Scientific Research Applications
4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide can activate the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. This mechanism of action makes 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide a promising candidate for the treatment of diseases characterized by oxidative stress and inflammation.
properties
IUPAC Name |
4-methyl-N-(4-methyl-2-oxochromen-7-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-9-15(20)21-14-10-12(3-4-13(11)14)17-16(22)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNUOJIJNNKRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4851147.png)
![N-(3-chloro-4-fluorophenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4851149.png)
![ethyl 3-[2-(3-methoxyphenyl)ethyl]-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4851152.png)
![4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4851155.png)

![1-(3-methoxyphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851170.png)
![4-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4851185.png)


![N-[4-(cyclopentyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4851212.png)
![4,7-dimethyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4851217.png)


![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4851240.png)